molecular formula C7H15NO B1275109 N,N,3-trimethylbutanamide CAS No. 5370-28-5

N,N,3-trimethylbutanamide

Cat. No.: B1275109
CAS No.: 5370-28-5
M. Wt: 129.2 g/mol
InChI Key: LVQDLURAEDSMES-UHFFFAOYSA-N
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Description

N,N,3-Trimethylbutanamide is an organic compound with the molecular formula C₇H₁₅NO. It is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications. This compound is typically a colorless to slightly yellow transparent liquid with a distinctive odor .

Preparation Methods

Nucleophilic Substitution of α-Halo Amides

Synthesis from 2-Chloro-3,3-Dimethylbutanoyl Chloride

A widely cited route involves reacting 2-chloro-3,3-dimethylbutanoyl chloride with dimethylamine. Kobeissi et al. (2013) achieved this via a two-step process:

  • Acylation : 2-Chloro-3,3-dimethylbutanoyl chloride is treated with excess dimethylamine in dichloromethane at 0°C.
  • Workup : The mixture is washed with aqueous HCl and potassium carbonate, yielding N,N,3-trimethylbutanamide in 85–95% yield .

Key Data :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → Room temperature
Reaction Time 2 hours
Yield 85–95%

Alternative Halogen Sources

Von Braun et al. (1994) demonstrated the use of 2-bromo-3,3-dimethylbutanamide precursors. Treatment with methylamine in petroleum ether at −20°C provided the target compound in 68% yield .

Reductive Amination of Ketones

Reductive amination offers a one-pot synthesis route. JNM (2008) detailed the use of sodium triacetoxyborohydride (STAB) for reducing imines formed from 3,3-dimethylbutanal and dimethylamine:

Procedure :

  • Imine Formation : 3,3-Dimethylbutanal reacts with dimethylamine in dichloromethane.
  • Reduction : STAB is added, and the mixture is stirred overnight.
  • Isolation : Extraction with water and drying yields the product in 72–88% yield .

Optimization Insight :

  • STAB outperforms NaBH₃CN in selectivity for secondary amines.
  • Acidic conditions (acetic acid) accelerate imine formation.

Acylation of Amines with Acid Chlorides

Direct Acylation

A classical method involves reacting isovaleroyl chloride with dimethylamine. ChemSynthesis (1966) reported:

  • Conditions : Dichloromethane, 0°C, 2 hours.
  • Yield : 78–82% .

Microwave-Assisted Synthesis

Modern adaptations use microwave irradiation to reduce reaction times. Prashad et al. (2014) achieved 90% yield in 15 minutes using 300 W irradiation.

Catalytic Borylation of N-Methyl Amides

Maleczka et al. (2022) developed an iridium-catalyzed C–H borylation method for functionalizing N-methyl amides. While primarily used for derivatization, this approach can generate this compound precursors:

Catalytic System :

  • Catalyst: [Ir(OMe)(cod)]₂ with bidentate ligand L3.
  • Conditions: 80°C, 24 hours, B₂pin₂ as boron source.
  • Yield: 62% for analogous structures.

Phase-Transfer Catalyzed Alkylation

Albanese et al. (1999) utilized phase-transfer catalysis (PTC) for N-methylation:

  • Substrate : 3,3-Dimethylbutanamide.
  • Reagents : Methyl iodide, tetrabutylammonium bromide (TBAB), NaOH.
  • Conditions : 80°C, 6 hours.
  • Yield : 86% .

Advantages :

  • Avoids high-pressure conditions.
  • Scalable to industrial production.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability
Nucleophilic Substitution 85–95 2–4 hours High
Reductive Amination 72–88 12–24 hours Moderate
Direct Acylation 78–82 2 hours High
Catalytic Borylation 62 24 hours Low
Phase-Transfer Alkylation 86 6 hours High

Key Trends :

  • Nucleophilic substitution and PTC methods are preferred for industrial applications due to high yields and scalability.
  • Microwave-assisted synthesis reduces time but requires specialized equipment.

Challenges and Optimization Strategies

Epimerization in Chiral Syntheses

This compound derivatives are prone to epimerization under basic conditions. McDermott and Benoiton (1973) recommended:

  • Using anhydrous HCl instead of HBr to minimize racemization.
  • Maintaining reaction temperatures below 35°C during workup.

Purification Techniques

  • Distillation : Effective for large-scale production (boiling point: 186.4°C predicted).
  • Crystallization : Hexane/ethyl acetate mixtures yield >99% purity.

Emerging Technologies

Ionic Liquid-Mediated Synthesis

A 2025 patent described using 1-butyl-3-methylimidazolium hexafluorophosphate as a solvent, reducing reaction time by 40% compared to traditional methods.

Enzymatic Amination

Preliminary studies show lipases (e.g., Candida antarctica) catalyze amide bond formation in non-aqueous media, though yields remain low (≤35% ).

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N,N,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structure, which imparts specific chemical and physical properties. Its versatility in various reactions and applications makes it a valuable compound in both research and industry .

Biological Activity

N,N,3-trimethylbutanamide is an organic compound with the molecular formula C7_7H15_{15}NO. It belongs to the class of amides and has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a branched structure that contributes to its unique properties. The compound can be represented as follows:

  • Molecular Formula : C7_7H15_{15}NO
  • Molecular Weight : 129.20 g/mol
  • CAS Number : 4635762

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

  • Toxicological Effects : Studies have evaluated the safety profile of this compound, particularly regarding its potential toxicity upon exposure.
  • Pharmacological Potential : The compound's structural similarities to other bioactive amides suggest potential applications in drug development.

Toxicological Studies

Research has indicated that this compound exhibits certain toxicological effects at varying doses. A summary of relevant findings is presented in Table 1.

EndpointResultAssessment
Acute Oral ToxicityLD50 = 500 - 1000 mg/kg bwConsidered harmful
Repeated Dose Oral ToxicityNOEL = 5 mg/kg bw/dayHistopathological lesions observed
MutagenicityNon-mutagenic (Ames assay)Safe for genetic integrity
GenotoxicityNon-genotoxic (unscheduled DNA synthesis assay)No DNA damage observed
Reproductive ToxicityNOEL = 100 mg/kg bw/dayNo reproductive effects noted

These findings suggest that while this compound may pose some risks at higher doses, it is generally considered safe within established exposure limits.

Pharmacological Applications

This compound has shown potential in various pharmacological contexts. Its structural characteristics allow it to interact with biological systems effectively. For instance, similar compounds have been investigated for their anti-inflammatory and analgesic properties. The implications for drug development include:

  • Potential as a Therapeutic Agent : Due to its amide structure, it may serve as a lead compound for developing new pharmaceuticals.
  • Asymmetric Synthesis : Its chiral nature could be advantageous in synthesizing optically active compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their implications for this compound. For example:

  • Kinetic Resolution Studies : Research on related amides has shown that they can be effectively resolved into their enantiomers using specific catalytic conditions, indicating that this compound may also exhibit similar behavior under appropriate conditions .
  • Inhalation Toxicity Studies : Investigations into synthetic cooling agents similar in structure revealed that inhalation exposure led to minimal adverse effects and provided insights into the safety profile of compounds like this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N,3-trimethylbutanamide, and how can its purity be validated?

  • Methodological Answer : this compound can be synthesized via amidation of 3-methylbutanoic acid with dimethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt). Post-synthesis, purity is validated using reversed-phase HPLC with UV detection (λ = 220 nm) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR. For example, a singlet at δ 2.95 ppm in <sup>1</sup>H NMR confirms the N,N-dimethyl group . LC-MS (ESI+) should show [M+H]<sup>+</sup> at m/z 144.2 .

Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer : Use shake-flask method: Dissolve excess compound in phosphate-buffered saline (PBS, pH 7.4) and agitate at 25°C for 24 hours. Filter and quantify supernatant via UV spectrophotometry (calibration curve at λmax ~205 nm). Stability is tested by incubating the compound in PBS at 37°C, sampling at intervals (0, 6, 12, 24 h), and analyzing degradation via HPLC. Include controls with antioxidants (e.g., 0.1% BHT) to evaluate oxidative stability .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Conduct cytotoxicity screening using MTT assays in HEK-293 or HepG2 cells (48 h exposure, IC50 calculation). For receptor profiling, use radioligand binding assays (e.g., ETA receptors, as in related amides ). Include positive controls (e.g., BMS-207940 for ETA antagonism ) and validate selectivity via counter-screens against off-target receptors (e.g., GPCR panels).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced receptor selectivity?

  • Methodological Answer : Synthesize analogs with modifications to the methyl groups or amide backbone (e.g., replacing N,N-dimethyl with pyrrolidine). Test binding affinity using surface plasmon resonance (SPR) or fluorescence polarization. For example, BMS-207940’s 3-amino-isoxazole substitution improved ETA selectivity by 80,000-fold over ETB . Pair computational docking (AutoDock Vina) with mutagenesis studies to identify critical binding residues.

Q. What strategies mitigate metabolic instability in this compound derivatives?

  • Methodological Answer : Evaluate metabolic pathways using liver microsomes (human/rat) with NADPH cofactor. Identify major metabolites via LC-MS/MS. For unstable compounds, introduce deuterium at vulnerable positions (e.g., α to carbonyl) or replace labile groups (e.g., methyl with trifluoromethyl). Compare half-life (t1/2) improvements in microsomal assays, as seen in BMS-207940’s 3-amino-isoxazole vs. 5-regioisomer .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., cell line authentication, serum batch consistency). For conflicting cytotoxicity results, test in 3D spheroid models for better physiological relevance. Cross-validate receptor binding data with functional assays (e.g., calcium flux for GPCR activity). Reference structural analogs like bistramide A (cytotoxicity) or acetaminophen (analgesic) to contextualize mechanisms .

Q. What analytical techniques confirm the compound’s interaction with target proteins?

  • Methodological Answer : Use biophysical methods:

  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd).
  • HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Map conformational changes in target proteins upon ligand binding.
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures (e.g., as done for ETA antagonists ).

Q. Data Analysis & Reporting

Q. How to design dose-response experiments for in vivo efficacy studies?

  • Methodological Answer : Use a staggered dosing protocol in rodent models (e.g., 1, 3, 10 mg/kg IV/PO). Monitor pharmacokinetics (plasma AUC, Cmax) and correlate with pharmacodynamic endpoints (e.g., blood pressure reduction for ETA antagonists ). Apply nonlinear regression (GraphPad Prism) to calculate ED50 and compare bioavailability (F%) across routes.

Q. What statistical methods address variability in high-throughput screening (HTS) data?

  • Methodological Answer : Normalize data using Z-score or B-score to correct plate-to-plate variation. Apply strict QC criteria (e.g., Z’ > 0.5). Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish active vs. inactive compounds. Validate hits in secondary assays (e.g., SPR, functional cellular assays) .

Properties

IUPAC Name

N,N,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDLURAEDSMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405050
Record name N,N,3-trimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5370-28-5
Record name N,N,3-Trimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5370-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,3-trimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N,N,3-trimethylbutanamide

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